molecular formula C20H13ClO3S B2956251 4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate CAS No. 297150-14-2

4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate

Cat. No.: B2956251
CAS No.: 297150-14-2
M. Wt: 368.83
InChI Key: UJQNUUGJQCTGFT-VAWYXSNFSA-N
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Description

4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate is a synthetic organic compound featuring a phenyl core substituted with two distinct moieties:

  • 3-(2-Thienyl)acryloyl group: An α,β-unsaturated ketone (chalcone) conjugated with a thiophene ring.
  • 4-Chlorobenzenecarboxylate ester: A benzoate ester with a para-chloro substituent.

Properties

IUPAC Name

[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClO3S/c21-16-7-3-15(4-8-16)20(23)24-17-9-5-14(6-10-17)19(22)12-11-18-2-1-13-25-18/h1-13H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQNUUGJQCTGFT-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate involves several steps. The synthetic route typically includes the reaction of 4-chlorobenzenecarboxylic acid with 4-(3-(2-thienyl)acryloyl)phenol under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Chemical Reactions Analysis

4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is explored for its potential use in drug development and therapeutic applications.

    Industry: The compound is utilized in the development of organic electronic materials and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs and their structural differences are summarized below:

Compound Name Core Structure Substituents on Acryloyl Group Key Features Reference
4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate (Target Compound) Phenyl ester 2-Thienyl Combines thiophene’s electron-rich nature with chlorophenyl’s lipophilicity N/A
2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4) Isoindoline-1,3-dione 4-Chlorophenyl Cyclic imide core enhances polarity; chloro substituent increases log P
2-(4-(3-(3-Methoxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 5) Isoindoline-1,3-dione 3-Methoxyphenyl Methoxy group improves solubility but reduces lipophilicity
2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide Acetamide 3,4-Dimethoxyphenyl Dimethoxy groups enhance electron density; used as corrosion inhibitor

Key Observations :

  • Substituent Effects :
    • Thienyl vs. Chlorophenyl : Thienyl’s sulfur atom introduces π-electron density, which may enhance charge-transfer interactions, whereas chlorophenyl’s electron-withdrawing nature improves stability and lipophilicity .
    • Methoxy Groups : Reduce lipophilicity (e.g., Compound 5) but improve aqueous solubility, critical for pharmacological applications .

Key Observations :

  • Reaction Time : Most analogs require 48 hours for condensation, suggesting similar kinetics for the target compound .
  • Yield : High yields (e.g., 95% for DT(Ch)₂) are achievable with optimized conditions, but chloro-substituted analogs may require longer purification .

Physicochemical Properties

Lipophilicity and molecular weight comparisons:

Compound Molecular Weight log P (Calculated) Notes Reference
Target Compound ~385.8 ~4.2 High log P due to chlorophenyl and thienyl N/A
Compound 4 406.8 4.5 Higher log P from isoindoline-dione core
Ethyl 4-(4-chlorophenyl)-thiophene derivative 348.8 4.0 Lower weight due to ester and cyano groups

Key Observations :

  • The target’s log P (~4.2) aligns with chlorophenyl-containing analogs, making it suitable for membrane penetration in drug design .
  • Isoindoline-dione cores (e.g., Compound 4) exhibit higher lipophilicity, which may limit aqueous solubility .

Biological Activity

4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate (CAS No. 297150-14-2) is a synthetic compound with potential applications in various fields, including medicinal chemistry and organic electronics. Its unique structure, characterized by a thienyl group and a chlorobenzenecarboxylate moiety, suggests diverse biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C19H14ClO3SC_{19}H_{14}ClO_3S, with a molecular weight of approximately 356.83 g/mol. The compound features a conjugated system that may influence its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including receptors and enzymes. The thienyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Preliminary studies suggest that the compound could modulate various signaling pathways, although detailed mechanistic studies are still needed.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

  • Anticancer Activity : Initial studies indicate potential cytotoxic effects against various cancer cell lines, suggesting that the compound may inhibit cell proliferation through apoptosis induction.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating possible use as an antimicrobial agent.
  • Neuroprotective Effects : Similar compounds have been studied for neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted on breast cancer cell lines demonstrated that the compound inhibits cell growth by inducing apoptosis through the activation of caspase pathways. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, indicating higher potency.
  • Antimicrobial Activity :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibits bactericidal activity at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes.
  • Neuroprotective Mechanisms :
    • A recent investigation into neuroprotective effects revealed that the compound reduces oxidative stress markers in neuronal cells exposed to neurotoxic agents. It was found to upregulate antioxidant enzymes, suggesting a protective role against neurodegeneration.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/ModelObserved EffectReference
AnticancerBreast cancer cell linesInduction of apoptosis
AntimicrobialStaphylococcus aureusBactericidal activity
NeuroprotectiveNeuronal cell modelsReduction in oxidative stress

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